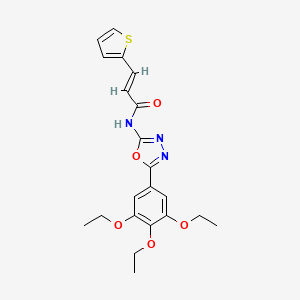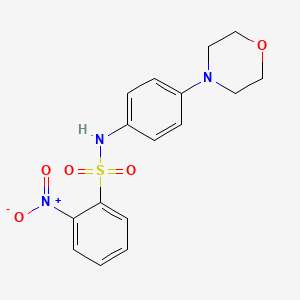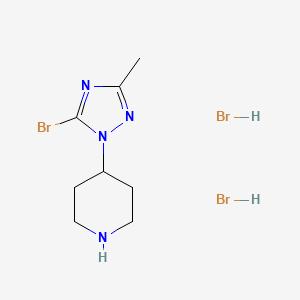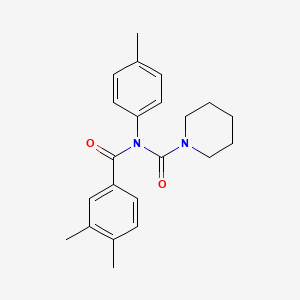
(E)-3-(thiophen-2-yl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(thiophen-2-yl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(thiophen-2-yl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(thiophen-2-yl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The structural analysis and synthesis of compounds related to (E)-3-(thiophen-2-yl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide have been extensively studied. These compounds are synthesized through various methods, including the Knoevenagel condensation, and are characterized using spectroscopic techniques and X-ray diffraction methods. For instance, the synthesis and structure determination of related acrylamide compounds offer insights into the molecular configuration and potential reactivity of these molecules (Kariuki et al., 2022). Additionally, crystal structure analyses of thiophenyl and oxadiazolyl derivatives reveal the presence of hydrogen bonding and π-π interactions, which are crucial for understanding the physical and chemical properties of these compounds (Sharma et al., 2016).
Antimicrobial and Anticancer Properties
Compounds containing the thiophene and oxadiazole moieties have shown promising antimicrobial and anticancer properties. For example, derivatives of 1,3,4-oxadiazole have been evaluated for their antibacterial activity, demonstrating significant potential against various bacterial strains (Avagyan et al., 2020). In the realm of cancer research, certain synthesized compounds have exhibited moderate to excellent anticancer activity against different cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives showing higher activity than reference drugs (Ravinaik et al., 2021).
Optical and Electronic Applications
The molecular engineering of organic sensitizers, including thiophene and oxadiazole derivatives, for solar cell applications showcases the versatility of these compounds. Novel organic sensitizers designed for high efficiency in photon to current conversion efficiency highlight the potential of (E)-3-(thiophen-2-yl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide related structures in optoelectronic devices (Kim et al., 2006). Furthermore, donor-acceptor substituted thiophene dyes have been synthesized for enhanced nonlinear optical limiting, indicating their potential use in optical communications and protective devices for human eyes and optical sensors (Anandan et al., 2018).
Propriétés
IUPAC Name |
(E)-3-thiophen-2-yl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-4-26-16-12-14(13-17(27-5-2)19(16)28-6-3)20-23-24-21(29-20)22-18(25)10-9-15-8-7-11-30-15/h7-13H,4-6H2,1-3H3,(H,22,24,25)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVULBRHCQCPRDZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(thiophen-2-yl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Isopropylphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690310.png)

![2-(2,5-dimethylphenyl)-7-(3-fluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2690314.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2690315.png)

![1-[4-(4-Acetylpiperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2690317.png)


![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2690320.png)
![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690321.png)
![(E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2690324.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2690325.png)

